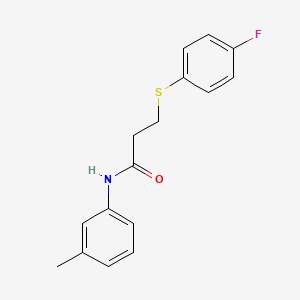

3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide

説明

特性

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-N-(3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c1-12-3-2-4-14(11-12)18-16(19)9-10-20-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHWBKXHHHTSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide typically involves the following steps:

Formation of the Thioether Linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate halogenated precursor under basic conditions.

Amidation Reaction: The resulting thioether intermediate is then subjected to an amidation reaction with m-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

作用機序

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide involves its interaction with specific molecular targets. The thioether and amide functionalities allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

(a) N-(4-Nitro-3-(trifluoromethyl)phenyl) Analogs

Compound 18 (3-((4-fluorophenyl)thio)-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide) shares the 4-fluorophenylthio group but replaces the m-tolyl with a 4-nitro-3-(trifluoromethyl)phenyl group. This introduces strong electron-withdrawing effects (NO₂, CF₃), enhancing binding affinity to targets like the androgen receptor (AR). However, the nitro group may reduce metabolic stability compared to the m-tolyl’s methyl group, which offers moderate lipophilicity without significant electronic perturbation .

(b) N-(3-Methoxyphenyl) Derivatives

SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) replaces the thioether with a piperazine-chlorophenyl moiety. While both compounds target CNS receptors (e.g., dopamine D2/D4), SC211’s piperazine ring enhances solubility and receptor selectivity.

(c) N-(4-Fluorophenyl) Derivatives

Compound 31 (N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide) incorporates a thiazole-furan heterocycle. The thiazole ring enhances π-π stacking with biological targets, while the furan contributes to hydrogen bonding. The absence of heterocycles in the target compound limits such interactions but simplifies synthesis .

Thioether vs. Sulfonyl/Sulfonamide Groups

(a) Bicalutamide Derivatives

Bicalutamide (N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide) replaces the thioether with a sulfonyl group. Sulfonyl groups improve oxidative stability and AR binding but reduce nucleophilicity. The thioether in the target compound may confer reversible binding or metabolic pathways involving sulfur oxidation .

(b) Haloperidol Analogs

SC212 (1-(3-((4-fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine) shares the fluorophenylthio motif but includes a piperazine ring. The target compound’s m-tolyl group avoids the piperazine’s basicity, which can cause off-target effects (e.g., histamine receptor binding) .

(a) Anticancer Activity

Compound 31 () and 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone () show potent anticancer activity (e.g., glioblastoma U-87). The target compound lacks triazole or isoindoline moieties, which are critical for apoptosis induction in these analogs. However, its fluorophenylthio group may still modulate kinase or protease targets .

(b) Antioxidant Activity

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide () exhibits 1.4× higher DPPH radical scavenging than ascorbic acid.

Physicochemical Properties

The m-tolyl group reduces logP compared to CF₃-containing analogs, balancing solubility and membrane permeability. The absence of nitro or hydroxy groups (cf. bicalutamide) may improve metabolic stability .

生物活性

3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, neuroprotective effects, and underlying mechanisms of action.

Chemical Structure and Properties

The compound features a thioether and an amide functional group, which are significant for its biological interactions. The presence of a fluorine atom enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Anticancer Activity

Mechanism of Action

The anticancer potential of 3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide has been investigated in various studies. The compound appears to induce apoptosis in cancer cells via multiple pathways, primarily through the activation of caspases and modulation of cell cycle progression.

Case Studies and Research Findings

-

In Vitro Studies : Research indicates that this compound exhibits a dose-dependent cytotoxic effect on various cancer cell lines. For instance, treatment with 3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide has shown significant inhibition of proliferation in human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines .

Cell Line IC50 (μM) Effect U-87 10 Induces apoptosis MDA-MB-231 15 Significant cytotoxicity - Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cell survival, such as the AKT/mTOR pathway, has been highlighted. This inhibition leads to increased apoptosis and reduced tumor growth in vitro .

Neuroprotective Effects

Recent studies suggest that 3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide may also have neuroprotective properties. In models of neuronal injury, the compound has been shown to reduce neuronal death and improve cognitive functions compared to control groups.

Research Findings

- Cognitive Improvement : In animal models, administration of the compound led to enhanced performance in memory tasks, indicating potential benefits for neurodegenerative conditions.

Summary of Biological Activities

The following table summarizes the biological activities associated with 3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide:

| Biological Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation in various cancer cell lines. |

| Neuroprotective | Reduces neuronal death; improves cognitive functions in models of neuronal injury. |

Q & A

Basic: What are the standard synthetic routes for 3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide, and how can reaction efficiency be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of 4-fluorothiophenol with a propanamide backbone via nucleophilic substitution or thiol-ene reactions. Reagents like HATU or DCC are used to activate carboxylic acid intermediates .

- Step 2 : Introduction of the m-tolyl group via amide bond formation, often employing coupling agents (e.g., EDCI) in polar aprotic solvents (DMF, DCM) under inert atmospheres .

- Optimization : Reaction efficiency improves with temperature control (0–25°C), stoichiometric excess of thiol reagents, and catalysts like triethylamine to neutralize acidic by-products . Purity is confirmed via TLC and HPLC, with yields averaging 60–75% after column chromatography .

Advanced: How can competing side reactions (e.g., disulfide formation) be mitigated during the thiol incorporation step?

Disulfide formation is a common side reaction due to thiol oxidation. Mitigation strategies include:

- Inert Conditions : Conduct reactions under nitrogen/argon to limit oxygen exposure.

- Reducing Agents : Additives like DTT or TCEP stabilize thiols in their reduced state .

- Solvent Choice : Use degassed solvents (e.g., DMF) and minimize reaction time to reduce oxidation .

- Monitoring : Real-time tracking via LC-MS or UV spectroscopy ensures early detection of by-products .

Basic: What spectroscopic methods are most reliable for confirming the structure of 3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide?

- NMR : H and C NMR confirm the presence of the 4-fluorophenyl group (δ ~7.3–7.6 ppm for aromatic protons) and m-tolyl substituents (δ ~2.3 ppm for methyl) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 318.1) and fragments corresponding to thioether cleavage .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1240 cm (C-F stretch) confirm functional groups .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to targets (e.g., kinases or GPCRs) by analyzing hydrogen bonds, hydrophobic pockets, and steric compatibility .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability under physiological conditions .

- MD Simulations : Trajectory analysis (using GROMACS) evaluates conformational stability in aqueous or lipid environments .

Basic: What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

- Enzyme Inhibition : Fluorescence-based assays (e.g., for proteases) measure IC values using fluorogenic substrates .

- Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) screen for cytotoxic effects .

- Antimicrobial Activity : Broth microdilution assays determine MIC values against bacterial/fungal strains .

Advanced: How can researchers resolve contradictions in biological assay data (e.g., variable IC50_{50}50 values across studies)?

- Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

- Compound Stability : Test for degradation via LC-MS under assay conditions (e.g., pH, temperature) .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .

Basic: What are the key physicochemical properties influencing the compound’s solubility and bioavailability?

- LogP : Calculated ~3.2 (via ChemDraw) indicates moderate lipophilicity, requiring DMSO or cyclodextrin for aqueous solubility .

- pKa : The amide nitrogen (pKa ~1.5) and thioether sulfur (pKa ~8.5) affect ionization in physiological pH .

- Melting Point : ~120–125°C (DSC data) suggests crystalline stability suitable for formulation .

Advanced: What strategies enhance the compound’s metabolic stability in preclinical studies?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF) on the aryl rings to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the amide group with ester linkages to improve absorption and hydrolysis in vivo .

- PK/PD Modeling : Use compartmental models to correlate dose, plasma concentration, and efficacy .

Basic: How can researchers validate the compound’s purity and identity before biological testing?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity, with retention times cross-checked against standards .

- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C: 65.2%, H: 4.8%, N: 4.4%) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and packing .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Chiral Separation : Use chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution for enantiomer isolation .

- Asymmetric Catalysis : Employ palladium or organocatalysts in key steps to control stereochemistry .

- Process Analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring of critical quality attributes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。